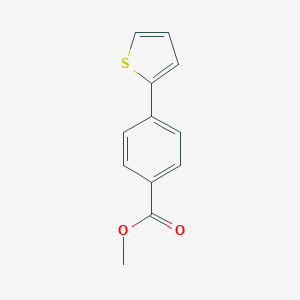

3,5-Dibromosalicylamide

Vue d'ensemble

Description

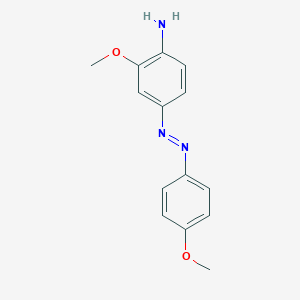

3,5-Dibromosalicylamide is a compound that is structurally related to salicylic acid derivatives, which are known for their medicinal properties. The presence of bromine atoms at the 3 and 5 positions on the aromatic ring of salicylamide suggests potential for significant biological activity, as bromine substitutions often play a role in enhancing the interaction of molecules with biological targets.

Synthesis Analysis

The synthesis of compounds related to 3,5-Dibromosalicylamide has been explored in various studies. For instance, diorganotin(IV) complexes of N-(3,5-dibromosalicylidene)-α-amino acid were synthesized by reacting diorganotin dichlorides with the potassium salt of the ligand . Additionally, substituted salicylamides, which share a similar core structure to 3,5-Dibromosalicylamide, have been synthesized from corresponding methoxybenzoic acids . These methods provide a foundation for the synthesis of 3,5-Dibromosalicylamide and its derivatives.

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3,5-dibromosalicylic acid, a closely related compound, have been studied using both experimental techniques like FT-IR and FT-Raman, and theoretical methods such as density functional theory (DFT) . These studies provide insights into the molecular conformations and stability of the compound, which are relevant for understanding the structure of 3,5-Dibromosalicylamide.

Chemical Reactions Analysis

The reactivity of compounds similar to 3,5-Dibromosalicylamide has been investigated in various contexts. For example, the reaction of 3,5-dinitrosalicylic acid with urotropine and dicyclohexylamine has been studied, revealing the formation of hydrogen-bonded ion-paired compounds . This suggests that 3,5-Dibromosalicylamide may also participate in similar reactions, forming complexes with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromosalicylamide can be inferred from related compounds. The metabolism and disposition of 3,5-dibromosalicylanilide in rats have been studied, indicating that the compound is well absorbed and metabolized into various conjugates . The study of the color reaction of 3,5-dibromosalicylaldehyde with copper also provides information on the chemical behavior of brominated salicylaldehyde derivatives . These findings contribute to a broader understanding of the properties of 3,5-Dibromosalicylamide.

Applications De Recherche Scientifique

Antisickling Agent in Hemoglobin

- Acetyl-3,5-dibromosalicylic acid (dibromoaspirin) is shown to be a potent acylating agent of intracellular hemoglobin, inhibiting erythrocyte sickling and potentially serving as an effective antisickling agent in vivo (Walder et al., 1977).

Cross-linking Agent for Hemoglobin

- Trimesoyltris(3,5-dibromosalicylate) (TTDS) is a trifunctional site-directed protein cross-linking reagent that reacts with human hemoglobin A, primarily forming amides from the e-amino groups of Lys-82 of each of the β chains of hemoglobin (Kluger et al., 1992).

- Bis(3,5-dibromosalicyl) succinate and fumarate are potent acylating agents of intracellular hemoglobin and can cross-link beta chains of hemoglobin, potentially impacting oxygen affinities and reducing sickling tendencies (Walder et al., 1979).

Chemical Analysis and Computational Studies

- A study on 3,5-dibromosalicylic acid focuses on its structures and vibrations, including FT-IR and FT-Raman analysis, demonstrating its potential in the field of antifungal agents (Balachandran et al., 2012).

Antibacterial Activity

- A series of 55 salicylamides, including 3,5-dibromo derivatives , was synthesized and evaluated for in vitro antibacterial activity against Actinomyces viscosus, an organism implicated in periodontal disease, showing significant antibacterial properties (Coburn et al., 1981).

Safety And Hazards

The safety data sheet for 3,5-Dibromosalicylamide suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .

Propriétés

IUPAC Name |

3,5-dibromo-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLRPVGMEIBZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326292 | |

| Record name | 3,5-Dibromosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromosalicylamide | |

CAS RN |

17892-25-0 | |

| Record name | NSC526322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromosalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)